molecular formula C17H21NO4S3 B2698315 4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide CAS No. 2034514-73-1

4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Cat. No. B2698315
M. Wt: 399.54
InChI Key: GUENGJDABXKQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazepane derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Optoelectronic Properties and Synthesis

One area of application involves the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties. Tsai et al. (2013) demonstrated how thiophene 1,1-dioxides could be synthesized with either electron-donating or electron-withdrawing substituents to facilitate their reduction, significantly impacting their optoelectronic characteristics (Tsai et al., 2013).

Fluorescent Molecular Probes

Another significant application is in the development of fluorescent molecular probes. Diwu et al. (1997) prepared 2,5-Diphenyloxazoles with sulfonyl groups for use as new fluorescent solvatochromic dyes, indicating the utility of sulfonyl-containing compounds in creating sensitive probes for biological and chemical research (Diwu et al., 1997).

Environmental and Biological Applications

Compounds featuring thiophene and sulfonyl groups also find applications in environmental science and biology. Kropp et al. (1996) explored the transformations of dimethylbenzothiophenes by Pseudomonas strains, showcasing the microbial degradation pathways of sulfur heterocycles, which are crucial for understanding bioremediation processes (Kropp et al., 1996).

Material Science

In material science, sulfonyl and thiophene derivatives are key for developing new materials with specific properties. Shi et al. (2017) synthesized poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, demonstrating the role of sulfonyl-containing polymers in creating high-performance materials for energy applications (Shi et al., 2017).

properties

IUPAC Name

4-(2,5-dimethylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S3/c1-13-5-6-14(2)17(12-13)25(21,22)18-8-7-16(15-4-3-10-23-15)24(19,20)11-9-18/h3-6,10,12,16H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUENGJDABXKQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

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